ネポジン

説明

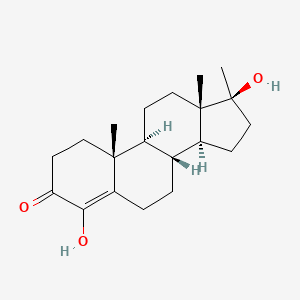

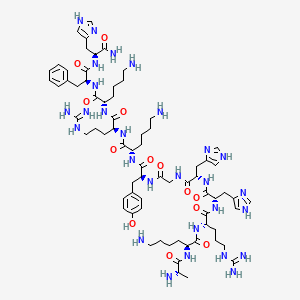

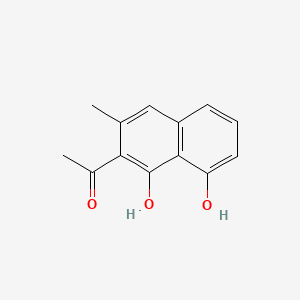

Nepodin, also known as Musizin, is a quinone oxidoreductase (PfNDH2) inhibitor isolated from Rumex crispus . It stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . It has antidiabetic and antimalarial activities . It is found in the roots of Rumex japonicus Houtt. (Polygonaceae) and inhibits osteoclast differentiation .

Synthesis Analysis

Nepodin is extracted from the roots of Rumex japonicus and R. obtusifolius . The extraction process involves cutting a fresh main root at a length of approximately 5 cm, starting at a position 3 cm below the root head. Each root sample is then extracted with ethanol at 5 times the sample weight for 12 hours at room temperature .Molecular Structure Analysis

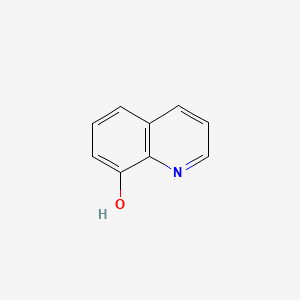

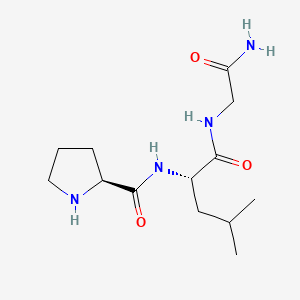

The molecular weight of Nepodin is 216.23, and its formula is C13H12O3 . Its structure includes a phenol and polyphenol classification .Physical And Chemical Properties Analysis

Nepodin appears as light yellow crystals . It is soluble in methanol, ethanol, and ethyl acetate, but insoluble in water .科学的研究の応用

破骨細胞分化の抑制

ネポジンは、Rumex japonicus Houtt. の根に見られる成分です。 (タデ科)は、破骨細胞分化を抑制することが報告されています . この特性は、過剰な破骨細胞活性と骨吸収を特徴とする骨粗鬆症などの疾患の治療に役立つ可能性があります .

抗糖尿病効果

ネポジンは、抗糖尿病効果も示しています . これは、高血糖を特徴とする慢性疾患である糖尿病の管理に役立つ可能性を示唆しています。

機能性食品の潜在的な成分

骨の健康と血糖値調節に対する有益な効果を考えると、ネポジンは新しい機能性食品の成分として提案されています . これらの食品は、骨粗鬆症などの疾患に起因する運動機能の低下のリスクを軽減するように設計することができます .

疾患管理のための薬物候補

機能性食品での潜在的な使用に加えて、ネポジンは、骨粗鬆症や糖尿病などの疾患のリスクを軽減するための薬物候補としても考えられます . これは、副作用の少ない効果の高い薬剤開発のための製薬業界に新たな道を開く可能性があります。

ネポジン抽出のための原料源

Rumex japonicus と R. obtusifolius はどちらも、抽出のための生ネポジンの潜在的な供給源として特定されています . これは、さまざまな用途のためのネポジンの大規模生産を促進する可能性があります。

抗炎症活性

ネポジンなどの二次代謝産物は、抗炎症活性について報告されています . これは、ネポジンが炎症性疾患の治療に使用できる可能性を示唆しています。

作用機序

Nepodin is a naturally occurring compound found in the roots of Rumex japonicus Houtt. (Polygonaceae) and has been recognized for its potential therapeutic effects . This article will delve into the mechanism of action of Nepodin, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Nepodin primarily targets the quinone oxidoreductase (PfNDH2) and cyclooxygenase (COX) . It also interacts with AMP-activated protein kinase (AMPK) and GLUT4 , a glucose transporter . These targets play crucial roles in various biological processes, including glucose metabolism, inflammation, and osteoclast differentiation .

Mode of Action

Nepodin inhibits the activity of PfNDH2 and COX, thereby exerting its anti-inflammatory effects . It also stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This interaction results in increased glucose uptake in cells, contributing to its antidiabetic effect .

Biochemical Pathways

The activation of AMPK by Nepodin leads to the phosphorylation of AMPK . This event triggers the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake in cells . The inhibition of COX by Nepodin can lead to reduced inflammation, given the role of COX in producing pro-inflammatory prostaglandins .

Pharmacokinetics

Its oral administration has been shown to improve glucose tolerance in animal models, suggesting its bioavailability .

Result of Action

Nepodin’s interaction with its targets leads to several molecular and cellular effects. It inhibits osteoclast differentiation, potentially reducing the risk of diseases such as osteoporosis . Its antidiabetic effect is manifested through improved glucose tolerance and decreased plasma insulin concentration in animal models . Furthermore, it exhibits antimalarial activity by inhibiting PfNDH2 .

Action Environment

The action of Nepodin can be influenced by various environmental factors. For instance, the extraction efficiency of Nepodin can vary depending on the species of Rumex used . Additionally, the genetic characteristics of the plant source and potential genetic pollution could impact the quality and quantity of Nepodin extracted .

将来の方向性

While specific future directions for Nepodin research are not mentioned in the retrieved sources, one study suggests that Nepodin could be used as an ingredient in new functional foods or as a drug candidate for reducing the risk of diseases such as osteoporosis . Another study highlights the potential of Nepodin in combating biofilm-associated infections .

特性

IUPAC Name |

1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLHPCALHMPJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191280 | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3785-24-8 | |

| Record name | Nepodin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Musizin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUSIZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XST9SRR6X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。